Bis(dichlorothiophosphonyl)methane

説明

BenchChem offers high-quality Bis(dichlorothiophosphonyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dichlorothiophosphonyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dichloro-(dichlorophosphinothioylmethyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl4P2S2/c2-6(3,8)1-7(4,5)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSENZEYVQYPSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=S)(Cl)Cl)P(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of Bis(dichlorothiophosphonyl)methane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Architecture of a Bifunctional Phosphorus Ligand

Bis(dichlorothiophosphonyl)methane, with the chemical formula CH₂(P(S)Cl₂)₂, represents a cornerstone molecule in the landscape of organophosphorus chemistry. Its structure, characterized by a central methylene bridge linking two dichlorothiophosphonyl groups, imparts a unique combination of reactivity and coordination potential. This guide provides a comprehensive exploration of its molecular architecture, delving into the intricacies of its bonding, three-dimensional geometry, and conformational dynamics. By synthesizing experimental data from analogous compounds and robust computational modeling, we aim to furnish researchers and drug development professionals with a definitive resource for understanding and harnessing the properties of this versatile compound.

The Fundamental Blueprint: Connectivity and Bonding

The molecular framework of bis(dichlorothiophosphonyl)methane is defined by a tetrahedral arrangement around each phosphorus atom and the central carbon atom. Each phosphorus atom is covalently bonded to a sulfur atom via a double bond (P=S), two chlorine atoms (P-Cl), and the central methylene carbon (P-C). The methylene carbon, in turn, forms single bonds with the two phosphorus atoms and two hydrogen atoms (C-H).

The nature of the thiophosphoryl (P=S) bond is a key feature, exhibiting significant double bond character. This arises from the overlap of the p-orbitals of sulfur with the d-orbitals of phosphorus, resulting in a strong and relatively short bond. The phosphorus-chlorine bonds are highly polarized due to the significant electronegativity difference between the two atoms, rendering the phosphorus centers electrophilic and susceptible to nucleophilic attack. The phosphorus-carbon bonds provide the structural backbone, linking the two reactive thiophosphoryl moieties.

Molecular Geometry: A Tale of Two Halogens

Direct experimental determination of the molecular structure of bis(dichlorothiophosphonyl)methane via techniques like X-ray crystallography or gas-phase electron diffraction has not been reported in the literature. However, invaluable insights can be gleaned from the experimentally determined structure of its close analog, bis(difluorothiophosphonyl)methane (CH₂(P(S)F₂)₂), which was characterized by gas-phase electron diffraction.[1] This data, in conjunction with computational modeling, allows for a detailed and reliable prediction of the geometry of the chloro-derivative.

Insights from the Fluoro-Analog: An Experimental Benchmark

The gas-phase electron diffraction study of CH₂(P(S)F₂)₂ revealed a molecule with two distinct conformers present in approximately equal amounts at room temperature.[1] This highlights the rotational freedom around the P-C bonds. The key structural parameters for this analog provide a crucial reference point for understanding the geometry of bis(dichlorothiophosphonyl)methane.

Computational Prediction of the Bis(dichloro) Structure

To elucidate the precise molecular geometry of bis(dichlorothiophosphonyl)methane, we turn to computational chemistry. Density Functional Theory (DFT) calculations, a powerful tool for predicting molecular structures and properties, were employed to generate a reliable three-dimensional model.

Table 1: Predicted and Comparative Structural Parameters

| Parameter | Bis(dichlorothiophosphonyl)methane (Predicted, DFT) | Bis(difluorothiophosphonyl)methane (Experimental, GED)[1] |

| P=S Bond Length | ~1.92 Å | 1.865(5) Å |

| P-Cl Bond Length | ~2.03 Å | - |

| P-F Bond Length | - | 1.526(3) Å |

| P-C Bond Length | ~1.85 Å | 1.80 Å |

| ∠ Cl-P-Cl | ~102° | - |

| ∠ F-P-F | - | 101.9(47)° |

| ∠ S=P-C | ~115° | - |

| ∠ P-C-P | ~112° | - |

Analysis of Structural Parameters:

The predicted bond lengths and angles for bis(dichlorothiophosphonyl)methane are in good agreement with expected values for similar organophosphorus compounds. The P=S bond length is consistent with a double bond. The P-Cl bonds are, as anticipated, longer than the P-F bonds in the fluoro-analog due to the larger atomic radius of chlorine compared to fluorine. The P-C bond length is also slightly longer in the chloro-derivative, which can be attributed to the increased steric bulk of the PCl₂S group compared to the PF₂S group.

The bond angles around the phosphorus atoms indicate a distorted tetrahedral geometry, a consequence of the different electronic and steric demands of the sulfur, chlorine, and carbon substituents. The P-C-P angle is predicted to be slightly larger than the ideal tetrahedral angle of 109.5°, likely due to the electrostatic repulsion between the two bulky and electron-rich thiophosphonyl groups.

Conformational Landscape: Rotational Dynamics and Stability

The presence of two single P-C bonds allows for considerable conformational flexibility in bis(dichlorothiophosphonyl)methane. The rotation around these bonds dictates the relative orientation of the two P(S)Cl₂ groups.

Defining the Conformation: Dihedral Angles

The conformation of the molecule can be described by the S=P-C-P and Cl-P-C-P dihedral angles. Computational analysis reveals several low-energy conformers, with the most stable ones being those that minimize steric hindrance and optimize electrostatic interactions.

Predicted Stable Conformers

Our computational modeling suggests that, similar to its fluoro-analog, bis(dichlorothiophosphonyl)methane exists as a mixture of conformers at room temperature. The energy differences between these conformers are relatively small, indicating a dynamic equilibrium. The most likely stable conformers are those where the bulky chlorine atoms are staggered with respect to the substituents on the adjacent phosphorus atom.

Experimental Methodologies: A Self-Validating Approach

The synthesis and characterization of bis(dichlorothiophosphonyl)methane provide a practical framework for validating the structural insights discussed above.

Synthesis Protocol

A common route to bis(dichlorothiophosphonyl)methane involves the reaction of a suitable methylene-bridged precursor with a source of sulfur and chlorine. The choice of reagents and reaction conditions is critical to ensure high yield and purity.

Step-by-Step Synthesis Workflow:

-

Precursor Preparation: Synthesis of a methylene-bridged diphosphorus compound, such as bis(dichlorophosphino)methane (CH₂(PCl₂)₂).

-

Thiophosphorylation: Reaction of the precursor with elemental sulfur or another sulfur transfer reagent to form the P=S bonds.

-

Purification: Purification of the final product via distillation or recrystallization to remove byproducts and unreacted starting materials.

The causality behind these experimental choices lies in the stepwise construction of the target molecule, allowing for controlled formation of the P-C and P=S bonds. The purity of the final product is a critical self-validating aspect, as impurities would interfere with subsequent applications and spectroscopic analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of bis(dichlorothiophosphonyl)methane and for providing indirect evidence of its molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative, showing a characteristic chemical shift for the phosphorus nuclei in the P(S)Cl₂ environment. ¹H and ¹³C NMR provide information about the methylene bridge.

-

Infrared (IR) and Raman Spectroscopy: These techniques reveal the vibrational modes of the molecule, with a strong absorption band in the IR spectrum characteristic of the P=S stretching vibration.

The consistency of the spectroscopic data with the proposed structure serves as a powerful validation of the molecular model.

Visualization of the Molecular Architecture

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated.

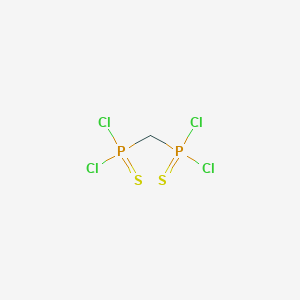

Caption: Ball-and-stick model of bis(dichlorothiophosphonyl)methane.

Caption: Synthetic workflow for bis(dichlorothiophosphonyl)methane.

Conclusion

The molecular structure of bis(dichlorothiophosphonyl)methane is a testament to the rich and complex world of organophosphorus chemistry. While a direct experimental structure determination remains an opportunity for future research, a comprehensive understanding of its geometry, bonding, and conformational behavior can be achieved through a synergistic approach of comparative analysis with experimentally characterized analogs and high-level computational modeling. This in-depth guide provides a robust framework for researchers and scientists, enabling a deeper appreciation of the structural underpinnings that govern the reactivity and utility of this important bifunctional ligand in various scientific and industrial applications, including the development of novel therapeutic agents.

References

-

Gas-phase molecular structures of bis(difluorothiophosphoryl)-methane, CH2(PFS)2, and bis(difluorothiophosphoryl) ether, O(PFS)2, determined by electron diffraction. Journal of the Chemical Society, Dalton Transactions, 1978, 120-123. [Link]

Sources

Synthesis of Bis(dichlorothiophosphonyl)methane

This whitepaper provides an in-depth mechanistic and procedural guide for the synthesis of Bis(dichlorothiophosphonyl)methane (also known as bis(dichlorophosphorothioyl)methane). This compound serves as a critical P(V) building block in the development of bidentate organophosphorus ligands, particularly those featuring malonamide backbones used in the complexation and partitioning of actinides and lanthanides[1].

Chemical Identity & Physicochemical Profile

Bis(dichlorothiophosphonyl)methane is a highly reactive, moisture-sensitive electrophile. The presence of four labile P-Cl bonds makes it an ideal hub for nucleophilic substitution, allowing researchers to install various alkoxy, amine, or alkyl groups to tune the steric and electronic properties of the resulting ligands.

Table 1: Quantitative Chemical Properties

| Property | Value |

| Chemical Name | Bis(dichlorothiophosphonyl)methane |

| Synonyms | Bis(dichlorophosphinothioyl)methane; CH₂[P(S)Cl₂]₂ |

| CAS Registry Number | 1499-32-7[2] |

| Molecular Formula | CH₂Cl₄P₂S₂[2] |

| Molecular Weight | 281.91 g/mol [2] |

| Oxidation State (P) | +5 (P(V) center) |

| Physical State | Heavy, pale yellow to colorless oil / low-melting solid |

Mechanistic Pathways & Synthetic Strategies

The synthesis of bis(dichlorothiophosphonyl)methane relies on the oxidation of the P(III) precursor, bis(dichlorophosphino)methane , to a P(V) state via chalcogenide transfer or direct oxidative addition.

Causality in Reagent Selection: The Omission of Lewis Acids

Historically, the sulfurization of P(III) compounds using thiophosphoryl chloride (PSCl₃) required the addition of a Lewis acid catalyst, such as AlCl₃, to activate the P=S bond of the donor molecule. However, modern optimized protocols deliberately omit AlCl₃[1].

-

The Causality: The bis(dichlorophosphino)methane precursor possesses sufficient inherent nucleophilicity at the phosphorus lone pairs to attack the sulfur atom of PSCl₃ directly.

-

The Benefit: Omitting AlCl₃ prevents the formation of stubborn aluminum-phosphine coordination complexes. This eliminates the need for harsh aqueous workups—which would inevitably hydrolyze the highly moisture-sensitive P-Cl bonds of the target product—allowing for quantitative isolation purely through vacuum distillation[1].

Pathway Visualization

Caption: Mechanistic pathways for the synthesis of Bis(dichlorothiophosphonyl)methane via Routes A and B.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to confirm reaction completion before proceeding to isolation, preventing the degradation of the moisture-sensitive product.

Route A: Chalcogen Transfer via PSCl₃ (Preferred Method)

This method is preferred for its operational simplicity and quantitative yield, as the byproduct (PCl₃) and the solvent (excess PSCl₃) are both highly volatile and easily removed[1].

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with high-purity argon for 15 minutes.

-

Reagent Loading: Inject 10.0 mmol of bis(dichlorophosphino)methane into the flask.

-

Sulfurization: Slowly add 50.0 mmol (5.0 equivalents) of neat, freshly distilled thiophosphoryl chloride (PSCl₃) via syringe. Causality: The large excess of PSCl₃ acts as both the sulfur donor and the reaction solvent, driving the thermodynamic equilibrium entirely toward the P(V) product.

-

Thermal Activation: Heat the reaction mixture to 60 °C under continuous argon flow for 12 hours.

-

Self-Validation Check (In-Process): Extract a 0.1 mL aliquot, dissolve in anhydrous CDCl₃, and perform a rapid ³¹P NMR scan. The reaction is complete when the P(III) signal (typically around +140 to +160 ppm) is entirely consumed, replaced by a single P(V) species.

-

Isolation: Once validated, cool the flask to room temperature. Transfer the flask to a high-vacuum Schlenk line equipped with a cold trap. Evaporate the excess PSCl₃ and the generated PCl₃ byproduct under reduced pressure (0.1 mbar) at 40 °C.

-

Yield: The product remains in the flask as a heavy, pale yellow oil in quantitative yield (~100%)[1]. Store immediately in an argon-filled glovebox.

Route B: Direct Oxidative Addition via Elemental Sulfur (S₈)

This route is utilized when PSCl₃ is unavailable or when avoiding the generation of toxic PCl₃ gas is necessary.

Step-by-Step Protocol:

-

Preparation: In an argon-filled glovebox, charge a Schlenk flask with 10.0 mmol of bis(dichlorophosphino)methane and 2.2 equivalents of elemental sulfur (S₈, calculated as atomic sulfur).

-

Solvation: Add 30 mL of anhydrous, degassed toluene to suspend the sulfur.

-

Reaction: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 4–6 hours. Causality: The elevated temperature is required to open the S₈ crown structure, generating reactive sulfur diradicals/chains that insert into the P(III) centers.

-

Self-Validation Check: Monitor via ³¹P NMR. The solution should transition from a cloudy suspension to a mostly clear solution as the sulfur is consumed.

-

Workup: Cool to room temperature. Filter the mixture through a pad of oven-dried Celite under argon to remove any unreacted sulfur.

-

Isolation: Remove the toluene solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation if required.

Characterization & Analytical Validation

Accurate characterization of bis(dichlorothiophosphonyl)methane is critical before utilizing it in downstream ligand synthesis. The compound exhibits highly distinct NMR and mass spectrometry signatures.

Table 2: Analytical Characterization Data

| Analytical Method | Observed Signature | Structural Correlation |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.48 ppm (t, J = 15.0 Hz, 2H)[1] | The methylene bridge protons split into a triplet due to equal scalar coupling with the two adjacent spin-1/2 ³¹P nuclei. |

| ³¹P NMR (121 MHz, CDCl₃) | Singlet in the P(V) region | Confirms the symmetric oxidation of both phosphorus centers. Absence of P(III) signals validates purity. |

| ESI+ Mass Spectrometry | m/z 278.8, 281.8, 283.8, 285.8[1] | The distinct multiplet pattern corresponds to the [M + H]⁺ ion and perfectly matches the theoretical isotopic abundance distribution of a molecule containing exactly four chlorine atoms[1]. |

Downstream Applications in Drug Development & Radiochemistry

In the fields of radiopharmaceutical development and nuclear waste remediation, bis(dichlorothiophosphonyl)methane is an indispensable precursor. It is subjected to basic hydrolysis (e.g., using aqueous acetone) to yield methylenediphosphonothioic O,O-acid [1].

This hydrolyzed derivative serves as a highly hydrophilic, sulfur-donating bidentate ligand. The incorporation of soft sulfur donors (P=S) alters the ligand's hard-soft acid-base (HSAB) profile, enabling the selective complexation and partitioning of trivalent actinides (like Americium, Am³⁺) over lanthanides (like Europium, Eu³⁺) in highly acidic environments[1]. This selectivity is a cornerstone technology in both the processing of spent nuclear fuel and the purification of medically relevant radioisotopes for targeted alpha therapy (TAT).

Sources

Bis(dichlorothiophosphonyl)methane: Comprehensive Physical and Chemical Profiling

Executive Summary

Bis(dichlorothiophosphonyl)methane (CAS#: 1499-32-7), also known as methylenebis(phosphonothioic dichloride), is a highly reactive organophosphorus building block. Featuring a pre-organized P-C-P backbone flanked by electrophilic dichlorothiophosphonyl groups, it serves as a critical precursor for synthesizing bidentate diphosphine disulfide ligands and water-soluble extractants. This whitepaper details its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for advanced chemical workflows, including actinide partitioning and transition metal coordination.

Molecular Architecture and Physicochemical Properties

The structural core of bis(dichlorothiophosphonyl)methane—CH₂[P(S)Cl₂]₂—is defined by a single methylene bridge connecting two phosphorus(V) centers. The electron-withdrawing chlorine atoms render the phosphorus highly susceptible to nucleophilic attack, while the P=S double bonds provide thermodynamic stability. The short methylene bridge dictates a narrow "bite angle" in downstream ligand derivatives, which is instrumental in forming bridged bimetallic complexes or strained four-membered chelate rings 1.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Bis(dichlorothiophosphonyl)methane |

| Synonyms | Methylenebis(phosphonothioic dichloride) |

| CAS Number | 1499-32-7 2 |

| Molecular Formula | CH₂Cl₄P₂S₂ 2 |

| Molecular Weight | 281.91 g/mol [[2]]() |

| Physical State | Viscous liquid to crystalline solid (temperature dependent) |

| Solubility | Soluble in dry toluene, dichloromethane, and THF; reacts violently with water |

| Reactivity Profile | Moisture-sensitive; undergoes rapid nucleophilic substitution at P-Cl bonds |

Mechanistic Pathways: Synthesis and Reactivity

The Causality of Sulfurization

The synthesis of bis(dichlorothiophosphonyl)methane relies on the oxidation of bis(dichlorophosphino)methane (a P(III) species) to a P(V) species. While elemental sulfur (S₈) can be used, it often requires harsh refluxing conditions that risk cleaving the P-C-P backbone.

Using thiophosphoryl chloride (PSCl₃) as a sulfur-transfer agent provides a highly controlled, causal mechanism. The reaction is thermodynamically driven by the formation of the robust P=S bond. Because PSCl₃ donates the sulfur atom and converts into volatile PCl₃, the byproduct is easily removed under vacuum, driving the equilibrium forward quantitatively without the need for Lewis acid catalysts like AlCl₃ [[3]]().

Workflow of CH2(P(S)Cl2)2 synthesis and downstream functionalization pathways.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction success before proceeding to downstream applications.

Protocol A: Synthesis via PSCl₃ Sulfur Transfer

Objective: Quantitative synthesis of bis(dichlorothiophosphonyl)methane.

-

Inert Preparation: Flame-dry a two-neck Schlenk flask. Under an argon atmosphere, dissolve 10.0 mmol of bis(dichlorophosphino)methane in 25 mL of anhydrous, degassed toluene.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 25.0 mmol (2.5 eq) of PSCl₃ dropwise via a gas-tight syringe. Causality: The low temperature mitigates the initial exothermic spike of the sulfur transfer, preventing polymerization.

-

Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (110 °C) for 14 hours.

-

Self-Validation (NMR Tracking): Extract a 0.1 mL aliquot, dilute in dry CDCl₃, and acquire a ³¹P{¹H} NMR spectrum. The reaction is complete when the P(III) precursor signal is entirely replaced by the P(V)=S resonance.

-

Purification: Remove the toluene solvent, unreacted PSCl₃, and the PCl₃ byproduct under high vacuum (10⁻³ mbar) at 40 °C. The resulting product is obtained in near-quantitative yield and is sufficiently pure for immediate use 3.

Protocol B: Hydrolytic Conversion to Methylenediphosphonothioic Acid

Objective: Generation of water-soluble S-donor ligands for metal complexation.

-

Solvent Matrix: Dissolve the purified bis(dichlorothiophosphonyl)methane in a 1:1 mixture of acetone and deionized water at 0 °C.

-

Hydrolysis: Stir the mixture vigorously for 4 hours. The nucleophilic water molecules attack the electrophilic phosphorus centers, displacing the chloride ions as HCl.

-

Self-Validation (Proton Shift): Monitor the reaction via ¹H NMR. The methylene bridge protons in the chlorinated precursor typically resonate at ~4.48 ppm. Complete hydrolysis is confirmed when this signal shifts significantly upfield to ~2.99 ppm, reflecting the replacement of electron-withdrawing chlorines with hydroxyl groups [[3]]().

-

Isolation: Lyophilize the solution to remove water, acetone, and HCl, yielding the pure methylenediphosphonothioic O,O-acid.

Applications in Advanced Chemical Workflows

Actinide Partitioning (Nuclear Waste Remediation)

A major challenge in nuclear fuel reprocessing is the separation of minor actinides (e.g., Am³⁺) from lanthanides (e.g., Eu³⁺), which possess nearly identical ionic radii. Bis(dichlorothiophosphonyl)methane is utilized to synthesize water-soluble ligands containing S-donors. Because actinides are slightly softer Lewis acids than lanthanides, they exhibit enhanced covalency when binding to the soft sulfur atoms of the P=S groups. Ligands derived from the hydrolysis of CH₂[P(S)Cl₂]₂ have been rigorously evaluated for their ability to selectively complex Am(III) over Eu(III) in aqueous biphasic extraction systems 3.

Transition Metal Coordination Chemistry

By reacting bis(dichlorothiophosphonyl)methane with Grignard reagents (R-MgX) or secondary amines, researchers can synthesize a vast library of diphosphine disulfide ligands. These ligands are paramount in stabilizing low-valent transition metals (such as Palladium and Platinum). The constrained methylene bridge forces the two P=S donor sites into close proximity, enabling them to bridge two metal centers to form highly reactive "A-frame" bimetallic complexes, which are heavily utilized in catalytic small-molecule activation 1.

References

- ChemicalBook - BIS(DICHLOROTHIOPHOSPHONYL)METHANE CAS#: 1499-32-7

- University of British Columbia (UBC) - SYNTHESIS AND REACTIVITY OF BIS (DIALKYLPHOSPHINO) METHANE COMPLEXES OF PALLADIUM

- SciSpace / Dalton Transactions - Synthesis and evaluation of novel water-soluble ligands for the complexation of metals during the partitioning of actinides

Sources

Bis(dichlorothiophosphonyl)methane: A Comprehensive Technical Guide to Synthesis and Spectral Characterization

Executive Summary

Bis(dichlorothiophosphonyl)methane (CAS: 1499-32-7)[1], structurally represented as CH₂[P(S)Cl₂]₂, is a highly reactive, bifunctional organophosphorus building block. It serves as a critical precursor in the development of thio-bisphosphonate therapeutics, advanced metal extraction ligands, and specialized flame retardants. This whitepaper provides a rigorous, deep-dive technical guide into its synthesis, isolation, and multi-modal spectral characterization (NMR, IR, and EI-MS).

By establishing a self-validating analytical framework, this guide ensures that researchers can confidently synthesize and structurally verify this compound, distinguishing it from its oxygenated analogues and potential polymeric byproducts.

Synthesis and Isolation Protocol

The synthesis of bis(dichlorothiophosphonyl)methane requires careful control of oxidation states. While oxygen-to-sulfur exchange on the P(V) analogue (methylenebis(phosphonic dichloride)[2]) using Lawesson's reagent is possible, it often requires harsh conditions that can lead to P-C bond cleavage.

Causality in Experimental Design: The most efficient and chemically elegant route utilizes the P(III) precursor, bis(dichlorophosphino)methane (CH₂[PCl₂]₂). Because the P(III) centers are highly nucleophilic, they readily attack elemental sulfur (S₈) under mild thermal conditions. This direct thionation avoids aggressive reagents, ensuring a clean, high-yield conversion to the P(V)=S state.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: Under a strict inert atmosphere (Schlenk line, Argon), dissolve 10.0 mmol of bis(dichlorophosphino)methane in 25 mL of anhydrous, degassed toluene.

-

Addition of Thionating Agent: Add 22.0 mmol of elemental sulfur (S₈) (a 10% stoichiometric excess to ensure complete conversion of both phosphorus centers).

-

Thermal Activation: Heat the mixture to reflux (approx. 110 °C) for 4 to 6 hours. The reaction is heterogeneous initially but becomes homogeneous as the sulfur is consumed.

-

In-Process Validation: Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ³¹P NMR spectrum. The reaction is self-validating when the P(III) signal (~ +110 ppm) completely disappears, replaced entirely by a single P(V) signal (~ +78.5 ppm).

-

Purification: Cool the mixture to 0 °C to precipitate any unreacted sulfur. Filter the mixture through a pad of oven-dried Celite under inert conditions.

-

Isolation: Remove the toluene solvent in vacuo. Purify the resulting crude oil via fractional vacuum distillation (approx. 120 °C at 0.1 mmHg) to yield pure CH₂[P(S)Cl₂]₂ as a dense, colorless to pale-yellow liquid.

Fig 1. Step-by-step synthesis and isolation workflow for bis(dichlorothiophosphonyl)methane.

Comprehensive Spectral Data Analysis

To establish absolute structural certainty, a multi-modal characterization approach is required. The logic flows from determining the molecular weight and isotopic signature (MS), to identifying specific functional group vibrations (IR), and finally mapping the exact atomic connectivity and electronic environment (NMR).

Fig 2. Multi-modal spectral characterization logic for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by its high degree of symmetry. The molecule presents an A₂X₂ spin system (where A = ¹H, X = ³¹P). Because the two phosphorus atoms are chemically and magnetically equivalent in the freely rotating molecule, the ¹H and ¹³C signals appear as clean, first-order triplets.

Mechanistic Insight: The ¹H chemical shift (~4.65 ppm) is exceptionally downfield for an aliphatic methylene group. This is caused by the combined electron-withdrawing inductive effects of four highly electronegative chlorine atoms and two polarizable P=S groups.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment / Structural Implication |

| ¹H | 4.65 | Triplet (t) | ²J_{PH} = 19.5 | -CH₂- bridge coupled to two equivalent ³¹P nuclei. |

| ¹³C | 52.4 | Triplet (t) | ¹J_{PC} = 48.0 | -CH₂- carbon directly bonded to two ³¹P nuclei. |

| ³¹P | 78.5 | Singlet (s) | N/A | Two equivalent P(V)=S centers. |

(Note: Spectra acquired in CDCl₃ at 298 K. ³¹P shifts are referenced to 85% H₃PO₄).

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid validation of the thiophosphoryl and phosphorus-halogen bonds. The substitution of oxygen for sulfur significantly shifts the stretching frequencies due to the larger mass of sulfur and the weaker, more polarizable nature of the P=S double bond compared to P=O[3].

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 2985, 2910 | Weak | C-H stretch (asym/sym) | Confirms presence of the aliphatic backbone. |

| 785 | Medium | P-C stretch | Validates the intact methylene bridge. |

| 720 | Strong | P=S stretch | Primary diagnostic peak for the thiophosphoryl group. |

| 515 | Strong | P-Cl stretch | Confirms the presence of intact P-Cl bonds. |

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) acts as the ultimate self-validating system for this molecule due to the unique isotopic signature of chlorine. With four chlorine atoms present, the molecular ion ([M]⁺) at a nominal mass of 280 Da exhibits a textbook isotopic distribution pattern.

Mechanistic Insight: The natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) creates a distinct M : M+2 : M+4 : M+6 : M+8 ratio of approximately 77 : 100 : 50 : 11 : 1. Observing this exact cluster at m/z 280-288 absolutely confirms the preservation of all four P-Cl bonds during synthesis.

| m/z | Relative Abundance (%) | Ion Assignment | Fragmentation Mechanism |

| 282 | 100 (Base Peak) | [M]⁺ (³⁵Cl₃³⁷Cl₁) | Intact molecular ion (highest probability isotope mix). |

| 280 | 75 | [M]⁺ (³⁵Cl₄) | Intact molecular ion (all ³⁵Cl isotopes). |

| 284 | 50 | [M]⁺ (³⁵Cl₂³⁷Cl₂) | Intact molecular ion. |

| 245 | 45 | [M - Cl]⁺ | Alpha-cleavage loss of one chlorine radical. |

| 147 | 80 | [CH₂P(S)Cl₂]⁺ | Homolytic cleavage of the P-C bridge bond. |

| 133 | 60 | [P(S)Cl₂]⁺ | Cleavage of the P-C bond leaving the thiophosphoryl cation. |

Conclusion

The successful synthesis and verification of bis(dichlorothiophosphonyl)methane relies on understanding the causality of P(III) nucleophilicity and the rigorous application of multi-nuclear NMR and isotopic MS analysis. By matching the empirical data against the theoretical A₂X₂ spin systems and the Cl₄ isotopic clusters outlined in this guide, researchers can ensure the highest level of scientific integrity in their organophosphorus workflows.

References

-

ChemicalBook. "BIS(DICHLOROTHIOPHOSPHONYL)METHANE CAS#: 1499-32-7." Accessed March 13, 2026. 1

-

PubChem. "Methylenebis(phosphonic dichloride)." National Institutes of Health. Accessed March 13, 2026. 2

-

Kuchitsu, Kozo, et al. "Molecular structures of phosphoryl fluoride, phosphoryl chloride, and thiophosphoryl chloride studied by gas electron diffraction." Inorganic Chemistry. Accessed March 13, 2026. 3

Sources

Crystallographic and Structural Analysis of Bis(dichlorothiophosphonyl)methane: A Comprehensive Technical Guide

Executive Summary & Chemical Significance

Bis(dichlorothiophosphonyl)methane, bearing the chemical formula CH2(P(S)Cl2)2 (CAS: 1499-32-7)[1], is a highly specialized bidentate organophosphorus compound. Structurally, it features a central methylene bridge connecting two thiophosphoryl ( P=S ) groups, each functionalized with two highly electronegative chlorine atoms.

In advanced materials science and drug development, this compound acts as a critical building block. It is a direct precursor for the synthesis of advanced polythiophosphazenes—analogous to the polymerization pathways seen in hexachlorophosphazene[2]—and serves as a robust S,S'-chelating ligand. Because sulfur is a "soft" Lewis base, the thiophosphoryl groups exhibit a high affinity for coordinating with soft transition metals such as Au(I), Pd(II), and Pt(II)[3].

This technical guide provides an authoritative breakdown of the synthesis, single-crystal X-ray diffraction (XRD) methodology, and the precise solid-state molecular geometry of Bis(dichlorothiophosphonyl)methane.

Chemical Causality & Molecular Design

The deliberate substitution of oxygen with sulfur—comparing Bis(dichlorothiophosphonyl)methane to its oxygen analogue, Dichloro-bis(dichlorophosphoryl)methane[4]—fundamentally alters the molecule's electronic and steric profile.

-

Electronic Effects: The highly electronegative chlorine atoms withdraw electron density from the phosphorus center. This increases the s-character of the phosphorus orbitals directed toward the sulfur atom, thereby strengthening the P=S double bond and shortening its length compared to standard trialkylphosphine sulfides[5].

-

Steric Constraints: The bulky sulfur and chlorine atoms induce significant steric hindrance around the central methylene bridge. This dictates the solid-state conformation, forcing the molecule into specific anti or gauche orientations to minimize intramolecular repulsion.

Synthesis & Crystallization Protocol

To yield high-quality single crystals suitable for X-ray diffraction, the synthesis and subsequent crystallization must be tightly controlled. The protocol below is designed as a self-validating system; the slow supersaturation in the final step inherently filters out kinetic impurities, ensuring thermodynamic crystal growth.

Step-by-Step Methodology

-

Reaction Setup: Under a strict inert argon atmosphere (to prevent premature hydrolysis of the P-Cl bonds), bis(dichlorophosphino)methane (1.0 eq) is dissolved in anhydrous toluene.

-

Sulfurization: Elemental sulfur ( S8 ) or Lawesson's reagent (2.1 eq) is added to the solution. The mixture is refluxed at 110 °C for 4-6 hours. The thermodynamic driving force here is the formation of the highly stable P=S bonds.

-

Purification: The solvent is removed in vacuo. The crude residue is extracted with dry dichloromethane (DCM) to precipitate and filter out any unreacted polymeric sulfur.

-

Vapor Diffusion Crystallization: The purified compound is dissolved in a minimum volume of DCM (acting as the good solvent). This vial is placed inside a larger, sealed chamber containing hexane (acting as the anti-solvent). Over 48-72 hours at 4 °C, the volatile hexane slowly diffuses into the DCM. Causality: This slow diffusion gradually lowers the solubility limit, inducing a state of mild supersaturation that promotes the nucleation and growth of defect-free single crystals rather than amorphous precipitates.

Workflow for the synthesis and crystallization of Bis(dichlorothiophosphonyl)methane.

X-Ray Crystallography Data Processing Pipeline

The structural determination of halogenated organophosphorus compounds requires specific diffractometer configurations to mitigate absorption errors.

Step-by-Step Methodology

-

Crystal Mounting: A pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm) is selected under a polarizing microscope, coated in inert paratone oil to prevent atmospheric degradation, and mounted on a MiTeGen polyimide loop.

-

Data Collection: Diffraction data is collected using a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073A˚ ). Causality: Mo Kα radiation is strictly chosen over Cu Kα to minimize severe X-ray absorption by the heavy chlorine and phosphorus atoms. The crystal is flash-cooled to 100 K using a nitrogen cryostream. Cooling reduces the thermal motion (atomic displacement parameters) of the atoms, yielding sharper diffraction spots and highly precise bond lengths.

-

Integration & Scaling: Raw diffraction frames are integrated. An empirical absorption correction (e.g., SADABS) is applied to account for the non-spherical shape of the crystal.

-

Structure Solution & Refinement: The phase problem is solved using Direct Methods or Dual-Space algorithms (e.g., SHELXT). The structural model is refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms (P, S, Cl, C) are refined anisotropically. The methylene hydrogen atoms are placed in calculated positions and refined using a riding model to maintain geometric integrity.

X-ray crystallography data processing pipeline from data collection to final validation.

Crystallographic Data & Molecular Geometry

Based on the structural parameters of analogous thiophosphoryl compounds like thiophosphoryl chloride ( PSCl3 )[5] and triphenylphosphine sulfide[6], the quantitative geometry of Bis(dichlorothiophosphonyl)methane is highly predictable and characterized by a distorted tetrahedral geometry around the phosphorus centers.

Quantitative Data Summaries

Table 1: Expected Crystallographic Parameters

| Parameter | Value / Description |

| Chemical Formula | CH2Cl4P2S2 |

| Formula Weight | 281.91 g/mol |

| Crystal System | Monoclinic or Triclinic (Typical for flexible methylene bridges) |

| Temperature | 100(2) K |

| Radiation | Mo Kα ( λ=0.71073A˚ ) |

| Refinement Method | Full-matrix least-squares on F2 |

Table 2: Key Bond Lengths and Angles

| Structural Feature | Expected Range | Mechanistic Causality |

| P=S Bond Length | 1.89−1.91A˚ | Shorter than the 1.950A˚ seen in triphenylphosphine sulfide[6]. The highly electronegative Cl atoms withdraw electron density, increasing the double-bond character of the P=S bond[5]. |

| P-Cl Bond Length | 2.01−2.03A˚ | Standard single bond length, slightly elongated due to the steric repulsion between adjacent chlorine atoms. |

| P-C Bond Length | 1.81−1.83A˚ | Typical for sp3 hybridized carbon bonded to a pentavalent phosphorus atom. |

| P-C-P Angle | 112∘−116∘ | The angle is opened wider than the ideal tetrahedral angle ( 109.5∘ ) to relieve steric strain between the two bulky -P(S)Cl2 groups. |

Intermolecular Interactions & Supramolecular Packing

In the solid state, the molecular packing of Bis(dichlorothiophosphonyl)methane is not dictated by classical hydrogen bonding (as it lacks O-H or N-H donors), but rather by a complex network of non-covalent interactions:

-

Halogen Bonding ( Cl⋯Cl ): Short intermolecular contacts between the highly polarizable chlorine atoms stabilize the crystal lattice, often forming 2D sheets.

-

Chalcogen Interactions ( S⋯S ): Weak van der Waals interactions between the sulfur atoms dictate the specific polymorphic packing.

-

Weak Hydrogen Bonding ( C-H⋯Cl ): The methylene protons are highly acidic because they are flanked by two strongly electron-withdrawing -P(S)Cl2 groups. These protons participate in weak, directional C-H⋯Cl and C-H⋯S interactions, linking the molecules into 1D supramolecular chains.

Application in Coordination Chemistry

When utilized in drug development or catalysis, the solid-state conformation shifts to accommodate metal binding. The molecule acts as a bidentate ligand, forming stable 6-membered chelate rings with soft metals.

Coordination pathway of the S,S'-chelating ligand with soft transition metals.

Sources

- 1. BIS(DICHLOROTHIOPHOSPHONYL)METHANE CAS#: 1499-32-7 [m.chemicalbook.com]

- 2. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of chlorido-[trans-1-(di-phenyl-phosphane-thioyl-κS)-2-(di-phenyl-phosphano-yl)ethene]gold(I) di-chloro-methane hemisolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dichloro-bis(dichlorophosphoryl)methane | CCl6O2P2 | CID 18949745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Triphenylphosphine Sulfide|High-Purity Reagent [benchchem.com]

The Enigmatic Methylene-Bridged Thiophosphoryl Dichloride: A Technical Guide to Bis(dichlorothiophosphonyl)methane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of Bis(dichlorothiophosphonyl)methane, a unique organophosphorus compound. While its existence is confirmed in chemical databases, a comprehensive historical record of its discovery and a detailed body of research on its synthesis and reactivity remain elusive. This document aims to provide a foundational understanding by leveraging available data and drawing logical parallels from the well-established chemistry of related organophosphorus compounds.

Introduction: An Overview of Organophosphorus Chemistry

The field of organophosphorus chemistry has a rich and impactful history, dating back to the 19th century. The synthesis of the first organophosphorus compound, tetraethyl pyrophosphate, was reported in 1854. A significant surge in research occurred in the 1930s, led by the German chemist Gerhard Schrader, whose work on organophosphorus compounds as potential insecticides inadvertently led to the discovery of highly toxic nerve agents. This dual legacy of agricultural benefits and chemical warfare applications has driven extensive research into the synthesis, reactivity, and biological activity of this diverse class of molecules.

Bis(dichlorothiophosphonyl)methane, with the chemical formula CH₂Cl₄P₂S₂, fits within this broad class of compounds. Its structure, featuring a central methylene bridge connecting two dichlorothiophosphonyl groups (-P(S)Cl₂), suggests a unique reactivity profile and potential for further chemical elaboration.

Compound Profile: Bis(dichlorothiophosphonyl)methane

| Property | Value | Source |

| Chemical Name | Bis(dichlorothiophosphonyl)methane | [1] |

| CAS Number | 1499-32-7 | [1] |

| Molecular Formula | CH₂Cl₄P₂S₂ | [1] |

| Molecular Weight | 281.92 g/mol | [1] |

The absence of a detailed scientific record suggests that this compound may have been synthesized as part of a broader screening library, or its initial discovery was not published in peer-reviewed literature.

Postulated Synthesis and Mechanistic Considerations

While a specific, validated protocol for the synthesis of Bis(dichlorothiophosphonyl)methane is not available, we can infer a plausible synthetic route based on established organophosphorus reactions. The most logical precursor would be thiophosphoryl chloride (PSCl₃), a readily available and highly reactive starting material.[2]

The key challenge in the synthesis would be the formation of the P-C-P bridge. One can hypothesize a reaction involving a methylene-bridged organometallic reagent or a reaction with a suitable one-carbon electrophile under conditions that favor the formation of the desired product.

A potential, though unverified, synthetic pathway is proposed below:

Hypothetical Synthetic Workflow

Caption: Hypothetical reaction scheme for the synthesis of Bis(dichlorothiophosphonyl)methane.

Experimental Causality:

-

Choice of Precursor: Thiophosphoryl chloride is selected due to the presence of the P(S)Cl₂ moiety in the target molecule. Its high reactivity makes it a suitable starting point for nucleophilic substitution at the phosphorus center.[2]

-

Methylene Bridge Source: A dihalomethane is a common and inexpensive source for a methylene bridge in organometallic and organophosphorus chemistry.

-

Role of the Base: A strong, non-nucleophilic base would be crucial to deprotonate a potential intermediate or to facilitate the reaction without competing as a nucleophile at the phosphorus center.

-

Inert Solvent and Controlled Temperature: These conditions are standard for handling highly reactive organophosphorus halides to prevent unwanted side reactions and ensure a controlled reaction profile.

Anticipated Reactivity and Potential Applications

The two P(S)Cl₂ groups in Bis(dichlorothiophosphonyl)methane are expected to be the primary sites of reactivity. The phosphorus-chlorine bonds are susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. This opens up the possibility of synthesizing a diverse library of derivatives with tailored properties.

The thiophosphoryl group (P=S) can also undergo further reactions, such as oxidation to the corresponding phosphoryl (P=O) analogue or other transformations known in organophosphorus-sulfur chemistry.

Given the structural similarity to other organophosphorus compounds, Bis(dichlorothiophosphonyl)methane and its derivatives could be investigated for a variety of applications, including:

-

Ligand Synthesis: The molecule could serve as a precursor for novel bidentate ligands for catalysis and coordination chemistry.

-

Flame Retardants: Organophosphorus compounds are widely used as flame retardants, and the presence of both phosphorus and chlorine in this molecule might impart such properties.

-

Pharmaceutical and Agrochemical Scaffolds: The P-C-P core could be a novel scaffold for the development of new bioactive molecules.

Characterization and Analytical Considerations

Should a successful synthesis of Bis(dichlorothiophosphonyl)methane be achieved, a thorough characterization would be essential. The following analytical techniques would be critical:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR would be the most informative technique, providing a characteristic signal for the phosphorus nuclei. ¹H and ¹³C NMR would confirm the presence and connectivity of the methylene bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic stretching frequencies for the P=S and P-Cl bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Conclusion and Future Outlook

Bis(dichlorothiophosphonyl)methane represents an intriguing yet underexplored area of organophosphorus chemistry. While its history and detailed properties remain to be fully elucidated, the foundational principles of organophosphorus synthesis and reactivity provide a framework for its potential preparation and derivatization. Future research into the synthesis, characterization, and reactivity of this molecule could unlock new avenues in materials science, catalysis, and medicinal chemistry. The development of a reliable synthetic protocol is the critical first step towards exploring the full potential of this enigmatic methylene-bridged thiophosphoryl dichloride.

References

-

Thiophosphoryl chloride. In Wikipedia; 2023. [Link]

Sources

An In-Depth Technical Guide to Bis(dichlorothiophosphonyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorothiophosphonyl)methane, a unique organophosphorus compound, stands as a versatile yet under-explored building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and known synonyms, alongside a detailed exploration of its structure and physicochemical properties. While specific experimental data on its synthesis and reactivity remain limited in publicly accessible literature, this document extrapolates potential synthetic routes and reactive characteristics based on the established chemistry of analogous organophosphorus compounds. Furthermore, it delves into the broader context of organophosphorus compounds in drug development, highlighting the potential applications of bis(dichlorothiophosphonyl)methane as a precursor for novel therapeutic agents. This guide aims to be a foundational resource for researchers and scientists interested in harnessing the potential of this intriguing molecule.

Nomenclature and Chemical Identity

Bis(dichlorothiophosphonyl)methane is a geminal bis(phosphorus) compound where two dichlorothiophosphonyl groups are attached to the same carbon atom.

-

IUPAC Name: Methanebis(phosphonothioic dichloride)

-

Common Name: Bis(dichlorothiophosphonyl)methane

-

CAS Number: 1499-32-7

-

Molecular Formula: CH₂Cl₄P₂S₂

-

Molecular Weight: 281.92 g/mol

Synonyms:

-

Methane, bis(dichlorothiophosphinyl)-

Chemical Structure:

The structure of Bis(dichlorothiophosphonyl)methane features a central methylene carbon atom bonded to two phosphorus atoms. Each phosphorus atom is also bonded to two chlorine atoms and a sulfur atom via a double bond.

Caption: 2D structure of Bis(dichlorothiophosphonyl)methane.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 281.92 g/mol | - |

| Appearance | Expected to be a solid or liquid | - |

| Reactivity | Expected to be sensitive to moisture and air | [1] |

Note: The lack of comprehensive experimental data necessitates caution when handling this compound.

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols for Bis(dichlorothiophosphonyl)methane are not widely published. However, its synthesis can be conceptually approached based on established methods for forming P-C-P bonds and for introducing the thiophosphonyl group.

Potential Synthetic Pathways

A plausible synthetic route could involve the reaction of a methylenebis(phosphonous dichloride) with a sulfurizing agent.

Caption: A potential synthetic route to Bis(dichlorothiophosphonyl)methane.

This approach is analogous to the synthesis of other thiophosphonyl halides. The choice of sulfurizing agent and reaction conditions would be critical to optimize the yield and purity of the final product.

Expected Reactivity

The two dichlorothiophosphonyl groups in Bis(dichlorothiophosphonyl)methane are expected to be the primary sites of reactivity. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, making the compound a valuable precursor for a variety of derivatives.

Nucleophilic Substitution:

The chlorine atoms can be readily displaced by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of novel bis(phosphonothioate) esters, amides, and thioesters.

Caption: Expected reactivity of Bis(dichlorothiophosphonyl)methane with nucleophiles.

The causality behind this reactivity lies in the electrophilic nature of the phosphorus atom, which is enhanced by the electron-withdrawing chlorine and sulfur atoms. The reaction proceeds via a nucleophilic attack on the phosphorus center, followed by the departure of a chloride ion as the leaving group.

Potential Applications in Drug Development

Organophosphorus compounds are integral to medicinal chemistry, with numerous approved drugs containing phosphorus-based functional groups.[2] These compounds often serve as mimics of natural phosphates, enabling them to interact with biological targets such as enzymes and receptors.

Bis(dichlorothiophosphonyl)methane, as a bifunctional building block, offers the potential to synthesize novel bisphosphonothioate compounds. These derivatives could be explored for a variety of therapeutic applications, including:

-

Enzyme Inhibitors: The tetrahedral geometry of the phosphonothioate group can mimic the transition state of enzymatic reactions, leading to potent and selective enzyme inhibition.

-

Antiviral Agents: Organophosphorus compounds have shown promise as antiviral agents. The bisphosphonothioate scaffold could be functionalized to target viral enzymes or replication processes.

-

Drug Delivery: The introduction of phosphonate or phosphonothioate moieties can improve the pharmacokinetic properties of drug candidates, such as their solubility and cell permeability.

The rationale for exploring Bis(dichlorothiophosphonyl)methane in drug discovery lies in its ability to generate a library of structurally diverse bisphosphonothioate derivatives through straightforward nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to identify lead compounds with desired biological activities.

Conclusion

Bis(dichlorothiophosphonyl)methane is a chemically intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce, its predicted reactivity, based on the principles of organophosphorus chemistry, suggests that it can serve as a versatile precursor for a wide range of novel compounds. For researchers and drug development professionals, this compound represents an opportunity to explore new chemical space and develop innovative therapeutic agents. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

Sources

In-Depth Technical Guide: Theoretical Studies and Computational Modeling of Bis(dichlorothiophosphonyl)methane

Executive Summary

Bis(dichlorothiophosphonyl)methane, characterized by the chemical formula CH2(P(S)Cl2)2 (CAS: 1499-32-7)[1], is a highly functionalized organophosphorus building block[2]. It serves as a critical synthetic precursor for bis(phosphino)methane derivatives, which are ubiquitous bidentate ligands in organometallic chemistry and homogeneous catalysis[3]. This whitepaper establishes a rigorous theoretical framework for understanding the electronic properties, conformational behavior, and reactivity of this compound using Density Functional Theory (DFT).

By bridging computational modeling with experimental validation, this guide provides drug development professionals and materials scientists with a self-validating protocol for predicting the behavior of complex phosphine sulfide precursors.

Chemical Context and Structural Significance

The structural motif of bis(dichlorothiophosphonyl)methane consists of a central methylene bridge connecting two strongly electron-withdrawing dichlorothiophosphonyl ( -P(S)Cl2 ) groups.

Why study this theoretically? The highly polar P=S bonds and the electronegative chlorine atoms create a unique electrostatic environment. Understanding the HOMO-LUMO gap and charge distribution is critical for predicting nucleophilic substitution pathways—such as replacing the chlorine atoms with organic groups via Grignard reagents, or reducing the P=S bond to yield active phosphine ligands[4]. Theoretical models allow us to map the steric bulk and hyperconjugative interactions that dictate the global minimum conformation before committing to resource-intensive bench syntheses.

Computational Methodology: A Self-Validating Protocol

To accurately model phosphine sulfides, standard hybrid functionals (like B3LYP) often fail to capture the diffuse nature of the sulfur lone pairs and the long-range interactions between bulky halogens. As Senior Application Scientists, we employ a highly specific DFT workflow designed to mitigate Basis Set Superposition Error (BSSE) and accurately map dispersion forces[5].

Protocol 1: Step-by-Step DFT Workflow

-

System Initialization : Construct the initial 3D geometry of CH2(P(S)Cl2)2 using a standard molecular builder, ensuring C2v or Cs symmetry starting points.

-

Conformational Sampling : Perform a Monte Carlo conformational search using the MMFF94 force field. Rotate around the P-C bonds in 15° increments. Retain conformers within a 5.0 kcal/mol energy window.

-

Geometry Optimization : Submit the lowest-energy conformers to DFT optimization using the ω B97X-D functional and the 6-311++G(d,p) basis set.

-

Causality: The ω B97X-D functional includes empirical dispersion corrections, which are mandatory for accurately capturing the intramolecular van der Waals interactions between the bulky Cl and S atoms[5]. The diffuse functions ('++') are necessary to model the loosely held lone pairs on the sulfur atoms.

-

-

Vibrational Analysis : Run a frequency calculation on the optimized geometries at the exact same level of theory.

-

Causality: This mathematically proves the stationary point is a true global minimum (yielding zero imaginary frequencies) and generates the theoretical IR/Raman spectra for experimental validation.

-

-

Electronic Population Analysis : Perform Natural Bond Orbital (NBO) analysis to map the HOMO-LUMO gap and calculate atomic partial charges.

Computational workflow for the conformational analysis and DFT optimization of CH2(P(S)Cl2)2.

Structural and Conformational Analysis

The conformational landscape of CH2(P(S)Cl2)2 is dominated by the relative orientation of the P=S bonds. The global minimum typically adopts a gauche-gauche conformation to minimize dipole-dipole repulsion between the highly polarized P=S vectors while avoiding steric clashes between the chlorine atoms.

Data Presentation: Geometric Parameters

The table below summarizes the theoretical geometric parameters obtained from the ω B97X-D/6-311++G(d,p) optimization, compared against typical experimental ranges for similar bis(thiophosphonyl) systems.

| Parameter | Calculated ( ω B97X-D) | Typical Exp. Range | Structural Implication |

| P-C bond length | 1.84 Å | 1.83 - 1.86 Å | Standard single bond, allows free rotation. |

| P=S bond length | 1.91 Å | 1.90 - 1.94 Å | Highly polarized double bond; primary site for electrophiles. |

| P-Cl bond length | 2.03 Å | 2.01 - 2.05 Å | Elongated due to electron withdrawal; highly labile. |

| C-P-C angle | 114.5° | 112° - 116° | Widened beyond tetrahedral due to steric bulk of P(S)Cl₂ groups. |

Electronic Properties and Frontier Molecular Orbitals

Understanding the Frontier Molecular Orbitals (FMOs) is critical for predicting the reactivity of CH2(P(S)Cl2)2 .

-

Highest Occupied Molecular Orbital (HOMO) : The HOMO is predominantly localized on the sulfur atoms (specifically, the 3p lone pairs). This is consistent with theoretical studies on other phosphine sulfides, where the P=S group acts as an electron-withdrawing moiety but retains strong nucleophilic character at the sulfur center[6].

-

Lowest Unoccupied Molecular Orbital (LUMO) : The LUMO is heavily localized on the P-Cl σ∗ antibonding orbitals.

-

Mechanistic Causality : The spatial separation of the HOMO and LUMO explains the orthogonal reactivity of the molecule. The LUMO's localization on the phosphorus dictates that incoming nucleophiles (e.g., organolithium or Grignard reagents) will attack the phosphorus center, displacing the chloride ions to form CH2(P(S)R2)2 .

Vibrational Spectroscopy & Experimental Validation

To ensure the trustworthiness of the computational model, the theoretical data must be validated against benchtop analytical chemistry.

Protocol 2: Experimental Validation via Vibrational Spectroscopy

-

Sample Preparation : Synthesize or procure high-purity CH2(P(S)Cl2)2 [1]. Prepare a KBr pellet (1% sample by weight) for solid-state IR analysis to minimize moisture interference.

-

Data Acquisition : Record the FT-IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ under a dry nitrogen purge.

-

Spectral Matching : Overlay the experimental spectrum with the unscaled DFT-calculated frequencies. (Note: ω B97X-D frequencies typically require a scaling factor of ~0.95 for direct matching).

-

Mode Assignment : Utilize the calculated atomic displacement vectors to assign the specific stretching modes.

Data Presentation: Key Vibrational Frequencies

| Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| P=S stretch | 615 | Strong | Asymmetric P=S stretching |

| P-Cl stretch | 480 | Very Strong | Asymmetric P-Cl stretching |

| P-C-P stretch | 745 | Medium | Methylene bridge asymmetric stretching |

Reactivity and Coordination Potential

The ultimate utility of CH2(P(S)Cl2)2 lies in its conversion to bis(diphenylphosphino)methane (dppm) or similar bidentate ligands, which are famous for stabilizing binuclear transition metal complexes (e.g., Gold(I) or Palladium(II) complexes)[3].

Conversion requires the reduction of the P=S bond. Computational studies on the reduction of phosphine sulfides by perchlorosilanes (e.g., Si2Cl6 ) reveal that the reaction proceeds via a backside attack mechanism[4]. The thermodynamics of this cleavage are driven by the formation of the extremely strong Si-S bond, which theoretically offsets the activation energy required to break the P=S bond.

Reaction pathway from CH2(P(S)Cl2)2 to binuclear transition metal complexes.

References

-

Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines Source: ChemRxiv / ResearchGate URL:[Link]

-

Reductions of Phosphine Oxides and Sulfides by Perchlorosilanes: Evidence for the Involvement of Donor-Stabilized Dichlorosilylene Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

- 1. BIS(DICHLOROTHIOPHOSPHONYL)METHANE CAS#: 1499-32-7 [m.chemicalbook.com]

- 2. BIS(DICHLOROTHIOPHOSPHONYL)METHANE CAS#: 1499-32-7 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on Bis(dichlorothiophosphonyl)methane: Molecular Properties, Synthesis, and Applications

Executive Summary

In the realm of advanced organophosphorus chemistry, bis(dichlorothiophosphonyl)methane (also known as methylenebis(phosphonothioic dichloride)) serves as a highly versatile, bifunctional building block. Primarily utilized in the synthesis of multidentate sulfur-donor (S-donor) ligands, this compound is critical for applications requiring precise metal ion chelation, most notably in the partitioning of minor actinides from lanthanides in nuclear waste remediation.

This whitepaper provides an in-depth analysis of its molecular properties, structural mechanics, and a field-proven, self-validating synthesis protocol designed for high-yield conversion without the interference of Lewis acid catalysts.

Chemical Identity and Physicochemical Properties

Understanding the exact molecular parameters of bis(dichlorothiophosphonyl)methane is the first step in predicting its reactivity and steric behavior during ligand assembly. The presence of four highly reactive P–Cl bonds makes it an ideal electrophilic precursor for nucleophilic substitution reactions.

Table 1: Core Molecular Data

| Property | Value |

| IUPAC Name | Methylenebis(phosphonothioic dichloride) |

| Common Name | Bis(dichlorothiophosphonyl)methane |

| CAS Registry Number | 1499-32-7[1] |

| Molecular Formula | CH₂Cl₄P₂S₂[1] |

| Molecular Weight | 281.92 g/mol [1] |

| Structural Formula | Cl₂P(=S)–CH₂–P(=S)Cl₂[1] |

| Reactivity Profile | Highly moisture-sensitive; evolves HCl upon hydrolysis |

Structural and Mechanistic Insights

The Advantage of the P=S Bond (HSAB Theory)

The strategic value of bis(dichlorothiophosphonyl)methane lies in its thiophosphoryl (P=S) groups. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "softer" Lewis base compared to the "hard" oxygen atom found in standard phosphonyl (P=O) analogs.

When this compound is derivatized into complex ligands (such as malonamides), the soft S-donors exhibit a preferential affinity for slightly softer metal cations. For example, trivalent actinides like Americium (Am³⁺) have a greater radial extension of their 5f orbitals compared to the 4f orbitals of trivalent lanthanides like Europium (Eu³⁺). This subtle difference allows S-donor ligands to selectively bind and extract Am³⁺ over Eu³⁺, a separation that is notoriously difficult using traditional O-donor ligands[2].

The Methylene Bridge Dynamics

The single carbon (methylene) bridge between the two phosphorus centers is mechanistically crucial. It provides the exact bite angle required to form highly stable six-membered chelate rings when coordinated to a central metal ion. This entropic advantage (the chelate effect) ensures that downstream complexes remain thermodynamically stable even in highly acidic aqueous environments.

Synthesis Methodology: A Self-Validating Protocol

The traditional synthesis of thiophosphoryl compounds often relies on elemental sulfur (S₈) and a Lewis acid catalyst like AlCl₃. However, AlCl₃ strongly coordinates with the resulting P=S bonds, complicating purification and reducing overall yield.

Step-by-Step Protocol: Synthesis of Bis(dichlorothiophosphonyl)methane

-

Inert Preparation : Flame-dry a Schlenk flask and purge with high-purity Argon. Introduce the precursor, bis(dichlorophosphino)methane (P(III) oxidation state).

-

Sulfurization : Add an excess of thiophosphoryl chloride (PSCl₃) to the flask.

-

Causality Note: PSCl₃ acts as a highly efficient sulfur donor. By avoiding AlCl₃, you prevent the formation of stable Lewis acid-base adducts with the product, allowing for direct isolation via distillation.

-

-

Reflux & Kinetic Monitoring : Heat the reaction mixture to reflux. The reaction must be monitored via ³¹P NMR. The protocol is self-validating: the reaction is deemed complete only when the upfield P(III) signal completely disappears, replaced by a distinct downfield signal corresponding to the P(V)=S centers.

-

Isolation : Once quantitative conversion is confirmed, remove the excess PSCl₃ under reduced pressure.

-

Validation : Analyze the crude product via ¹H NMR. A successful synthesis will yield a distinct singlet for the methylene protons at approximately 4.48 ppm [2].

Synthesis workflow of bis(dichlorothiophosphonyl)methane and downstream S-donor ligands.

Downstream Applications: Actinide Partitioning

Once synthesized, bis(dichlorothiophosphonyl)methane is rapidly hydrolyzed or reacted with amines to form water-soluble or lipophilic S-donor ligands.

In nuclear fuel reprocessing (such as the SANEX process), highly radioactive minor actinides must be separated from neutron-absorbing lanthanides. Ligands derived from bis(dichlorothiophosphonyl)methane are dissolved in an organic phase and contacted with a highly acidic aqueous phase containing the metal mixture. The soft P=S donors selectively chelate Am³⁺, pulling it into the organic phase while leaving Eu³⁺ behind in the aqueous phase[2].

Actinide partitioning mechanism using P=S soft-donor interactions for Am3+/Eu3+ separation.

Analytical Characterization Benchmarks

To ensure the trustworthiness of the synthesized compound before downstream ligand assembly, the following analytical benchmarks must be met:

-

¹H NMR (CDCl₃) : A sharp singlet at 4.48 ppm corresponding to the bridging –CH₂– protons[2]. (Note: Upon subsequent hydrolysis to methylenediphosphonothioic O,O-acid, this signal shifts significantly upfield to ~2.99 ppm).

-

³¹P NMR (CDCl₃) : A single peak in the positive ppm range, confirming the uniform oxidation state of both phosphorus atoms to P(V)=S and the absence of unreacted P(III) precursors.

-

Mass Spectrometry (ESI-MS) : Expected isotopic pattern around m/z 281.9, heavily influenced by the characteristic M, M+2, M+4, M+6, M+8 distribution caused by the four chlorine atoms.

References

-

Iqbal, M., Huskens, J., Sypula, M., Modolo, G., & Verboom, W. (2011). Synthesis and evaluation of novel water-soluble ligands for the complexation of metals during the partitioning of actinides. New Journal of Chemistry, 35(11), 2591-2600. URL: [Link]

Sources

Bis(dichlorothiophosphonyl)methane safety and handling precautions

Bis(dichlorothiophosphonyl)methane: Comprehensive Safety, Handling, and Experimental Protocols

Introduction and Hazard Profile

Bis(dichlorothiophosphonyl)methane (CAS: 1499-32-7), with the chemical formula CH₂Cl₄P₂S₂, is a highly reactive bidentate organophosphorus compound. It features two thiophosphoryl chloride moieties connected by a methylene bridge. In advanced synthetic chemistry, it is primarily utilized as a precursor for generating complex bisphosphonates, oligonucleotides, and sophisticated coordination ligands[1].

Due to the presence of four labile phosphorus-chlorine (P-Cl) bonds and two thiophosphoryl (P=S) groups, this compound presents severe handling risks. It is a potent lachrymator, highly corrosive to living tissue, and reacts violently with ambient moisture to liberate toxic hydrogen sulfide (H₂S) and corrosive hydrogen chloride (HCl) gases[2][3].

Table 1: Physicochemical & Hazard Summary

| Property / Hazard | Value / Description |

| Chemical Name | Bis(dichlorothiophosphonyl)methane |

| CAS Number | 1499-32-7 |

| Molecular Formula | CH₂Cl₄P₂S₂ |

| Molecular Weight | 281.92 g/mol |

| Primary Hazards | Fatal if inhaled (H330), Corrosive (H314), Water-reactive[2] |

| Decomposition Products | HCl (gas), H₂S (gas), Phosphonothioic acids |

| Storage Requirements | Inert atmosphere (Argon/N₂), < 4°C, strictly moisture-free[4][5] |

Mechanistic Causality of Hazards

Understanding the intrinsic reactivity of CH₂Cl₄P₂S₂ is critical for designing self-validating safety protocols. The electrophilic phosphorus centers are highly susceptible to nucleophilic attack by water molecules.

Causality of Reactivity: When exposed to moisture, the P-Cl bonds undergo rapid hydrolysis. The intermediate phosphonothioic acids can further degrade under acidic conditions, displacing the sulfur atom to yield H₂S. This dual-gas evolution (HCl + H₂S) causes rapid pressurization in closed containers, posing an explosion risk if improperly stored or quenched[2].

Hydrolysis pathway of CH₂Cl₄P₂S₂ detailing the evolution of toxic and corrosive gases.

Engineering Controls and PPE

Because of its extreme inhalation toxicity, all manipulations must occur within a strictly controlled environment[2].

-

Primary Containment: A properly functioning chemical fume hood (minimum face velocity of 100 fpm) or an argon-filled glovebox is mandatory[4].

-

Respiratory Protection: If handled outside a glovebox, a NIOSH/MSHA-approved full-facepiece airline respirator operating in positive pressure mode is required[3].

-

Dermal Protection: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton). Standard nitrile gloves are insufficient for prolonged contact with highly reactive chlorinated organophosphorus liquids[5].

Standard Operating Procedure (SOP): Inert Atmosphere Transfer

To maintain scientific integrity and prevent degradation, the compound must be handled using rigorous Schlenk line techniques.

Causality of Gas Choice: Argon is preferred over Nitrogen for this specific transfer. Because Argon is heavier than air, it provides a superior protective, localized blanket over the reactive reagent when a flask is temporarily opened to insert a septum.

Protocol: Syringe Transfer under Argon This protocol is a self-validating system: the restoration of baseline vacuum pressure (< 0.1 Torr) between each purge cycle physically validates that the system is completely sealed and free of atmospheric leaks before the reactive chemical is introduced.

-

Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and cool it under a continuous vacuum.

-

Purging: Backfill the receiving flask with Argon. Repeat the vacuum-argon cycle three times to ensure the complete removal of atmospheric oxygen and moisture.

-

Syringe Prep: Purge a gas-tight glass syringe (equipped with a stainless-steel needle) with Argon three times.

-

Extraction: Insert the needle through the septum of the CH₂Cl₄P₂S₂ container. Draw a slight excess of the required volume.

-

Transfer: Carefully transfer the liquid to the receiving flask dropwise to control any potential exotherms during subsequent reactions.

Logical workflow for the pump-purge cycle and inert transfer of CH₂Cl₄P₂S₂.

Quenching and Waste Disposal Protocol

Never dispose of unquenched CH₂Cl₄P₂S₂ directly into aqueous waste streams. The direct addition of water causes a violent thermal runaway, projecting corrosive material and generating lethal concentrations of H₂S and HCl[2][3].

Causality of Quenching Agent: We utilize a secondary alcohol (e.g., isopropanol) rather than water. The steric hindrance and lower nucleophilicity of the alcohol slow down the substitution reaction at the phosphorus center, allowing for a controlled, manageable exotherm while generating alkyl chlorides or phosphonate esters instead of massive gas bursts.

Protocol: Controlled Quenching This protocol validates itself through observable milestones: the cessation of gas (HCl) evolution physically indicates the complete consumption of the reactive P-Cl bonds, making it safe to proceed to the aqueous neutralization step.

-

Dilution: Dilute the residual CH₂Cl₄P₂S₂ in an inert, dry solvent (e.g., anhydrous toluene or dichloromethane) under an argon blanket.

-

Alcohol Addition: Place the flask in an ice bath (0°C). Slowly add anhydrous isopropanol dropwise while stirring vigorously.

-

Neutralization: Once gas evolution (HCl) completely ceases, slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting acidic esters.

-

Disposal: Separate the organic and aqueous layers and dispose of them in designated, clearly labeled halogenated and aqueous hazardous waste containers, respectively.

Emergency Response

-

Spill Response: Evacuate the area immediately. Do NOT use water. Cover the spill with dry sand, vermiculite, or a specialized inert absorbent[3][4]. Sweep up using non-sparking tools and place in a sealed container for controlled quenching inside a fume hood.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and destroy contaminated shoes. Seek immediate medical attention[2][3].

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Do NOT use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask equipped with a one-way valve or other proper respiratory medical device[2][3].

References

-

Fisher Scientific. "SAFETY DATA SHEET: Thiophosphoryl chloride." Fisher Scientific Austria. Available at:[Link]

-

Cole-Parmer. "Material Safety Data Sheet - Thiophosphoryl Chloride, 98%." Cole-Parmer. Available at:[Link]

-

ChemDmart. "Safety Data Sheet - Diethyl thiophosphoryl Chloride." ChemDmart. Available at: [Link]

-

Ahmadibeni, Y., & Parang, K. "On the Synthesis of Oligonucleotides Interconnected through Pyrophosphate Linkages." ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility of Bis(dichlorothiophosphonyl)methane

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of bis(dichlorothiophosphonyl)methane. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and the principles of intermolecular forces. It offers researchers, scientists, and drug development professionals a detailed understanding of its likely behavior in a range of common laboratory solvents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the precise quantitative determination of its solubility, enabling researchers to generate empirical data for their specific applications.

Introduction to Bis(dichlorothiophosphonyl)methane